molecular formula C15H22N2O4S B7170901 N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B7170901
M. Wt: 326.4 g/mol
InChI Key: QQEWZWBMWIROIC-UHFFFAOYSA-N
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Description

N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, a carboxamide group, and a methylphenoxy substituent. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research.

Properties

IUPAC Name

N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-4-3-5-14(10-12)21-11-13(2)16-15(18)17-6-8-22(19,20)9-7-17/h3-5,10,13H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEWZWBMWIROIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(C)NC(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazinane ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the thiazinane intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the methylphenoxy group: This can be accomplished through a nucleophilic substitution reaction, where the thiazinane intermediate is reacted with a suitable methylphenoxy derivative, such as 3-methylphenol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphenoxy group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the methylphenoxy group.

Scientific Research Applications

N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide: shares structural similarities with other thiazinane derivatives and carboxamide compounds.

    N-(3-methylphenoxy)propanamide: A simpler analog with a similar methylphenoxy group but lacking the thiazinane ring.

    N-(3-methylphenoxy)thiazolidine-4-carboxamide: A related compound with a thiazolidine ring instead of a thiazinane ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazinane ring and the carboxamide group allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

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